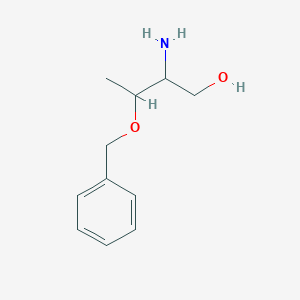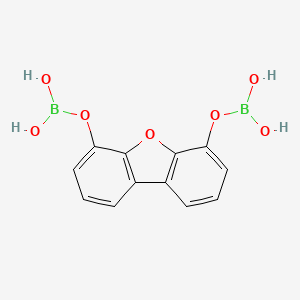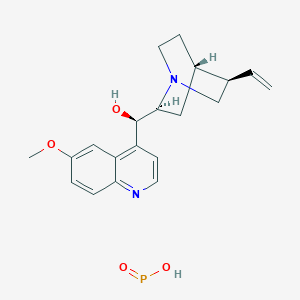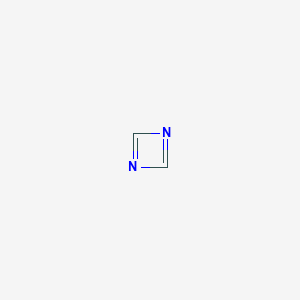
RETF-4NA acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is selectively hydrolyzed by chymase but not by cathepsin G, making it a valuable tool in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RETF-4NA acetate involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like carbodiimides. After the peptide chain is assembled, the protecting groups are removed, and the peptide is acetylated to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
RETF-4NA acetate primarily undergoes hydrolysis reactions catalyzed by chymase. This hydrolysis results in the cleavage of the peptide bond, releasing the 4-nitroanilide group.
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH. Chymase is the primary enzyme used for this reaction, and the conditions are optimized to ensure selective hydrolysis.
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-nitroaniline, along with the corresponding peptide fragments.
Applications De Recherche Scientifique
RETF-4NA acetate is widely used in scientific research due to its specificity for chymase. Some of its applications include:
Biochemistry: Used as a substrate to study chymase activity and its role in various physiological processes.
Medicine: Helps in understanding the role of chymase in diseases such as cardiovascular disorders and inflammatory conditions.
Drug Development: Used in screening assays to identify potential inhibitors of chymase, which could be therapeutic targets.
Industrial Applications: Employed in the production of diagnostic kits for detecting chymase activity.
Mécanisme D'action
RETF-4NA acetate exerts its effects by serving as a substrate for chymase. The enzyme recognizes the specific peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing 4-nitroaniline. This reaction is highly specific, allowing researchers to study chymase activity without interference from other proteases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl-L-Arg-Glu-Thr-Phe-4-nitroanilide: The free base form of RETF-4NA acetate.
Acetyl-L-Arg-Glu-Thr-Phe-4-nitroanilide hydrochloride: Another salt form with similar properties.
Uniqueness
This compound is unique due to its high specificity for chymase. Unlike other substrates, it is not hydrolyzed by cathepsin G or other proteases, making it an ideal tool for studying chymase activity.
Propriétés
Formule moléculaire |
C34H47N9O12 |
|---|---|
Poids moléculaire |
773.8 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C32H43N9O10.C2H4O2/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51;1-2(3)4/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35);1H3,(H,3,4)/t18-,23+,24+,25+,27+;/m1./s1 |
Clé InChI |
PFSQGCCJENEGGT-RTNJFBSRSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O.CC(=O)O |
SMILES canonique |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)


![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)

![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)


![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)

![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)

